4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline

Lipophilicity Membrane permeability Drug-likeness

The ortho-CF3 group in 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline reduces aniline basicity by 2–3 orders of magnitude versus non-fluorinated analogs, enabling selective mono-functionalization and simpler protecting group strategies. Its LogP of 3.71 provides a modest ~0.2-unit lipophilicity increase—ideal for kinase/GPCR lead optimization without the excessive LogP (>4.5) of the meta-CF3 isomer. As a solid with high BP (333.2°C) and low volatility, it ensures accurate weighing, reduced vacuum losses, and safer handling. 97% purity available from multiple suppliers.

Molecular Formula C14H12F3NO
Molecular Weight 267.25 g/mol
CAS No. 267416-86-4
Cat. No. B1319257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline
CAS267416-86-4
Molecular FormulaC14H12F3NO
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C14H12F3NO/c1-9-2-4-10(5-3-9)19-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3
InChIKeyZZOPSTJCAIMQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline CAS 267416-86-4: A Specialized Trifluoromethylated Aniline Building Block for Advanced Synthesis


4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline (CAS 267416-86-4) is an aniline derivative characterized by an ortho-trifluoromethyl group and a para-methylphenoxy substituent, with molecular formula C14H12F3NO and molecular weight 267.25 g/mol . The compound features a LogP of 3.71, density of 1.3±0.1 g/cm³, and boiling point of 333.2±42.0 °C at 760 mmHg [1]. It is commercially available at 97% purity from multiple vendors and is primarily used as a research intermediate in medicinal chemistry and organic synthesis . The simultaneous presence of a strong electron-withdrawing trifluoromethyl group and an electron-donating phenoxy moiety creates a unique electronic environment that distinguishes it from simpler trifluoromethylanilines or non-fluorinated analogs.

Why 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline Cannot Be Readily Substituted by Other Aniline Derivatives


Substituting 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline with a structurally similar analog—such as the non-fluorinated 4-(4-methylphenoxy)aniline, the positional isomer 2-(4-methylphenoxy)-5-(trifluoromethyl)aniline, or the simpler core 2-(trifluoromethyl)aniline—would fundamentally alter key physicochemical and electronic properties critical for downstream synthetic utility and biological performance. The ortho-trifluoromethyl group exerts a powerful electron-withdrawing inductive effect that reduces the basicity of the adjacent aniline nitrogen by approximately 2–3 orders of magnitude relative to non-fluorinated analogs [1], thereby modulating nucleophilicity, amine protection strategies, and coupling reactivity [2]. Simultaneously, the specific substitution pattern (ortho-CF₃, para-aryloxy) dictates a unique lipophilicity profile (LogP = 3.71) that differs substantially from both the non-fluorinated analog (ΔLogP ≈ +0.2) and the meta-CF₃ isomer (ΔLogP ≈ -1.3) [3]. These cumulative differences render in-class compounds non-interchangeable in applications where precise control over electron density, steric bulk, or partition coefficient is required.

Quantitative Differentiation Evidence for 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline (CAS 267416-86-4) Relative to Key Comparators


Lipophilicity Modulation: Ortho-CF₃ Increases LogP by +0.2 Units Compared to Non-Fluorinated Analog

The introduction of an ortho-trifluoromethyl group into the 4-(4-methylphenoxy)aniline scaffold yields a measurable increase in lipophilicity. The target compound exhibits a calculated LogP of 3.71, compared to 3.512 for the non-fluorinated analog 4-(4-methylphenoxy)aniline (CAS 41295-20-9) [1][2]. This +0.198 unit difference, though modest, is consistent with the well-established lipophilicity-enhancing effect of the CF₃ group and may improve membrane permeability in cellular assays.

Lipophilicity Membrane permeability Drug-likeness Partition coefficient

Positional Isomer Differentiation: Ortho-CF₃ Reduces LogP by ~1.3 Units vs. Meta-CF₃ Isomer, Significantly Altering Bioavailability Profile

The position of the trifluoromethyl group on the aniline ring dramatically affects lipophilicity. The target ortho-CF₃ compound (CAS 267416-86-4) has a LogP of 3.71, while the meta-CF₃ positional isomer 2-(4-methylphenoxy)-5-(trifluoromethyl)aniline (CAS 16824-50-3) exhibits a LogP of 4.9695 [1][2]. This -1.2595 unit difference (target ~1.3 units less lipophilic) is substantial and would be expected to produce markedly different absorption, distribution, and metabolic stability profiles in biological systems.

Isomerism Structure-activity relationship Lipophilicity Bioavailability

Physicochemical Property Divergence: The 4-Methylphenoxy Group Substantially Elevates Boiling Point (+265 °C) vs. Core 2-(Trifluoromethyl)aniline

Appending the 4-methylphenoxy group to the 2-(trifluoromethyl)aniline core profoundly alters physical properties. The target compound exhibits a boiling point of 333.2±42.0 °C at 760 mmHg, whereas the unsubstituted core 2-(trifluoromethyl)aniline (CAS 88-17-5) boils at 68 °C at 15 torr (~175 °C at 760 mmHg estimated) [1]. The +265 °C (or +158 °C) difference reflects the substantial increase in molecular weight (from 161.1 to 267.3 g/mol) and the introduction of additional intermolecular interactions via the diaryl ether moiety. Density also increases modestly from 1.296 to 1.3±0.1 g/cm³.

Volatility Thermal stability Purification Handling

Electronic Effects: Ortho-CF₃ Reduces Aniline Basicity by ~2–3 Orders of Magnitude, Altering Nucleophilicity and Protecting Group Strategy

The ortho-trifluoromethyl group exerts a strong electron-withdrawing inductive effect that significantly reduces the basicity of the adjacent aniline nitrogen. Literature data for 4-(trifluoromethyl)aniline indicate a pKa of 8.6 in acetonitrile, approximately 100× more acidic than aniline itself (pKa ~27 in MeCN) [1]. For 2-(trifluoromethyl)aniline, the predicted pKa is 1.10, reflecting even greater acidity due to the ortho proximity . By inference, the target compound's aniline nitrogen is substantially less basic and less nucleophilic than non-fluorinated 4-(4-methylphenoxy)aniline (estimated pKa ~4–5 for conjugate acid).

Basicity Nucleophilicity Reactivity Protecting groups

Optimal Application Scenarios for 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline Based on Differentiated Physicochemical Profile


Medicinal Chemistry: Fine-Tuning Lipophilicity for Membrane Permeability Optimization

In lead optimization programs where a scaffold requires a modest increase in lipophilicity without introducing excessive hydrophobicity, 4-(4-Methylphenoxy)-2-(trifluoromethyl)aniline (LogP = 3.71) offers a ~0.2-unit LogP enhancement over the non-fluorinated analog [1]. This incremental adjustment can improve passive membrane diffusion while maintaining acceptable solubility and avoiding the high LogP (>4.5) associated with the meta-CF₃ isomer, which may confer undesirable promiscuity or metabolic instability . The compound is particularly suitable for programs targeting intracellular kinases or GPCRs where balanced permeability is critical.

Synthetic Methodology: Leveraging Reduced Nucleophilicity for Selective Functionalization

The ortho-CF₃ group substantially reduces the nucleophilicity of the aniline nitrogen (class-level inference: pKa reduction of 2–3 orders of magnitude relative to non-fluorinated anilines) [1]. This property enables selective mono-functionalization in the presence of other nucleophilic amines, simplifies protecting group strategies (e.g., one-pot Boc protection of a more basic amine while leaving the trifluoromethylated aniline intact), and permits the use of stronger bases or harsher conditions during cross-coupling reactions without undesired side reactions at the aniline site .

Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediates

The compound serves as a versatile intermediate for constructing more complex fluorinated heterocycles and biaryl systems. Its elevated boiling point (333.2±42.0 °C) and reduced volatility relative to simple trifluoromethylanilines [1] facilitate high-temperature reactions and simplify solvent removal during large-scale syntheses. The trifluoromethyl group imparts metabolic stability to downstream products, a highly valued attribute in both pharmaceutical and agrochemical development .

Formulation Development: Physicochemical Property Advantage in Solid-State Handling

Compared to the low-melting, volatile liquid 2-(trifluoromethyl)aniline (MP 34 °C, BP 68 °C/15 torr), the target compound is a solid with significantly higher boiling point and lower vapor pressure [1]. This facilitates accurate weighing, reduces loss during vacuum operations, and improves safety by minimizing inhalation exposure. For procurement teams, the compound's commercial availability at 97% purity from multiple vendors ensures reliable supply for scale-up activities.

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